molecular formula C17H18N2O2 B240812 N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide

货号 B240812
分子量: 282.34 g/mol
InChI 键: DOXJNAKZEZZXKA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide, also known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is a small molecule drug that is used to treat type 2 diabetes mellitus. Dapagliflozin works by inhibiting the reabsorption of glucose in the kidneys, resulting in increased urinary glucose excretion and improved glycemic control.

作用机制

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamiden works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking this transporter, dapagliflozin increases urinary glucose excretion and reduces blood glucose levels. This mechanism of action is independent of insulin secretion or action, making dapagliflozin a useful treatment option for patients with type 2 diabetes who have insulin resistance or inadequate insulin secretion.
Biochemical and Physiological Effects
In addition to its glucose-lowering effects, dapagliflozin has been shown to have other beneficial effects on metabolic parameters such as body weight, blood pressure, and lipid profile. These effects are thought to be mediated by changes in insulin sensitivity and energy metabolism. N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamiden has also been shown to improve beta-cell function, which is important for maintaining long-term glycemic control in patients with type 2 diabetes.

实验室实验的优点和局限性

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamiden has several advantages for use in lab experiments, including its well-characterized mechanism of action, availability of preclinical and clinical data, and commercial availability as a drug product. However, there are also limitations to its use, such as the need for specialized assays to measure urinary glucose excretion and potential off-target effects on other transporters or enzymes.

未来方向

Future research directions for dapagliflozin include investigating its potential use in combination with other glucose-lowering agents, exploring its effects on cardiovascular and renal outcomes in patients with type 2 diabetes, and investigating its potential use in other metabolic disorders such as obesity and non-alcoholic fatty liver disease. There is also ongoing research into the development of newer SGLT2 inhibitors with improved pharmacokinetic and pharmacodynamic properties.

合成方法

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamiden can be synthesized using a multi-step process starting from 3-methylbenzaldehyde and 4-(dimethylamino)phenyl isocyanate. The synthesis involves the formation of an intermediate urea derivative, which is then converted to the final product through a series of reactions including acylation and cyclization.

科学研究应用

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamiden has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating type 2 diabetes. It has also been investigated for its potential use in other metabolic disorders such as obesity and non-alcoholic fatty liver disease. In addition, recent studies have explored the potential benefits of SGLT2 inhibitors in reducing cardiovascular and renal outcomes in patients with type 2 diabetes.

属性

产品名称

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide

分子式

C17H18N2O2

分子量

282.34 g/mol

IUPAC 名称

N-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzamide

InChI

InChI=1S/C17H18N2O2/c1-12-5-4-6-14(11-12)16(20)18-15-9-7-13(8-10-15)17(21)19(2)3/h4-11H,1-3H3,(H,18,20)

InChI 键

DOXJNAKZEZZXKA-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C

规范 SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。